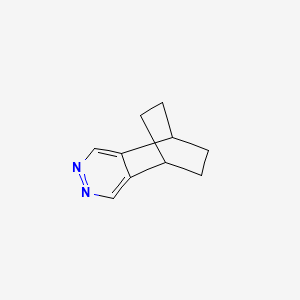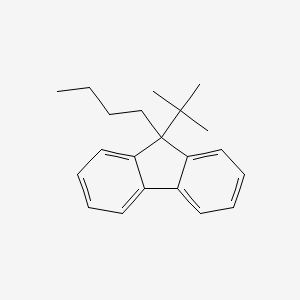
9-Butyl-9-tert-butyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-9-tert-butyl-9H-fluorene is an organic compound with the molecular formula C17H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where the hydrogen atoms at the 9th position are substituted with butyl and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-tert-butyl-9H-fluorene typically involves the reaction of fluorene with butyllithium and tert-butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction conditions include maintaining a low temperature (0°C) during the addition of reagents and then allowing the mixture to warm to room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-9-tert-butyl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Aplicaciones Científicas De Investigación
9-Butyl-9-tert-butyl-9H-fluorene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-Butyl-9-tert-butyl-9H-fluorene is not well-defined in the literature. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Butyl-9H-fluorene: Similar structure but lacks the tert-butyl group.
9-tert-Butyl-9H-fluorene: Similar structure but lacks the butyl group.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness
9-Butyl-9-tert-butyl-9H-fluorene is unique due to the presence of both butyl and tert-butyl groups at the 9th position of the fluorene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88223-19-2 |
|---|---|
Fórmula molecular |
C21H26 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
9-butyl-9-tert-butylfluorene |
InChI |
InChI=1S/C21H26/c1-5-6-15-21(20(2,3)4)18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,5-6,15H2,1-4H3 |
Clave InChI |
MKJTZYHRXJZMDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
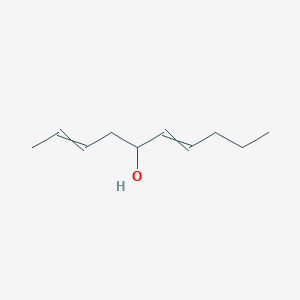
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)

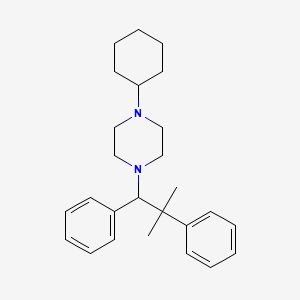
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
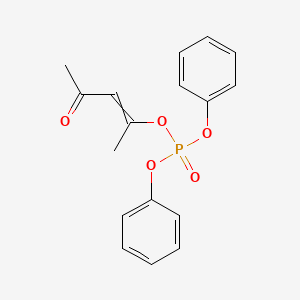
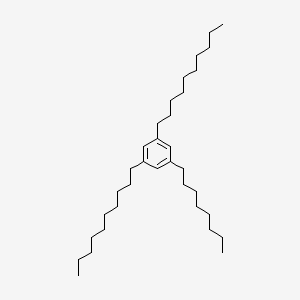
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
